Phosphoaminophosphonic acid-guanylate ester
Description
Crystallographic Analysis of Molecular Architecture
High-resolution crystallographic studies have provided detailed structural insights into this compound bound to various protein systems. The crystal structure of H-ras oncogene protein p21 complexed with this slowly hydrolyzing guanosine triphosphate analog has been determined at 1.35 Å resolution, revealing the binding sites of the nucleotide and magnesium ion in exceptional detail. The refined structure achieved a final R-factor of 19.8% for all data between 6 Å and 1.35 Å, with 211 water molecules incorporated into the electron density.
Crystallographic analysis of the human guanylate-binding protein 1 in complex with this compound has been determined to 1.7 Å resolution, demonstrating the overall structural similarity to the nucleotide-free form with a medium root mean square deviation of 0.98 Å for 496 carbon alpha atoms. The structure consists of 570 residues, one nucleotide molecule, one magnesium ion, and 411 water molecules, with the compound binding in a modified large G domain containing an eight-stranded beta-sheet surrounded by nine helices.
The signal recognition particle GTPase heterodimer structure stabilized by this compound revealed space group P2₁ crystallographic symmetry with two heterodimers in the asymmetric unit. Data collection yielded an overall R-symmetry of 0.067 and 99.2% completeness to 1.97 Å resolution. The structure demonstrates a pseudo-twofold interaction between the N and GTPase domains that buries a large interface including the two bound nucleotides.
| Protein System | Resolution (Å) | Space Group | R-factor (%) | Water Molecules |
|---|---|---|---|---|
| H-ras p21 | 1.35 | Not specified | 19.8 | 211 |
| Human GBP1 | 1.7 | C2 | Not specified | 411 |
| SRP GTPase | 1.97 | P2₁ | Not specified | Not specified |
Nuclear Magnetic Resonance Spectroscopic Profiling
Nuclear magnetic resonance spectroscopy has provided crucial insights into the conformational dynamics and binding characteristics of this compound. Heteronuclear-edited proton-detected nuclear magnetic resonance methods have been employed to study nucleotide-dependent conformational changes in human N-ras P21, utilizing the nitrogen-15 labeled aspartate amide groups as reporters. The spectrum obtained for the this compound-ligated form exhibits similarity to the guanosine triphosphate γS form, with notable exceptions including weak peaks at low temperature that demonstrate strong temperature dependence in their intensity.
High-pressure phosphorus-31 nuclear magnetic resonance spectroscopy studies have characterized the pressure response of chemical shifts for this compound compared to other guanine nucleotides within a pressure range up to 200 MPa. The pressure dependence of chemical shifts demonstrates clear non-linearity, with negative first-order pressure coefficients indicating an upfield shift of resonances with increasing pressure. The alpha-phosphate group of magnesium-bound this compound represents an exception, showing different behavior compared to other phosphate groups.
Solution nuclear magnetic resonance experiments have been conducted using uniformly carbon-13 and nitrogen-15 labeled H-ras protein complexed with this compound under physiological conditions. Multiple three-dimensional nuclear magnetic resonance experiments were performed at 298 K and pH 6.8, including CBCA(CO)NH, HNCO, HNCA, HBHA(CO)NH, HN(CO)CA, H(CCO)NH, HCCH-TOCSY, and carbon-13 NOESY experiments.
The observations from nuclear magnetic resonance studies have been interpreted using a two-state model for the this compound-ligated protein, where the compound exists in equilibrium between distinct conformational states that are temperature-dependent. This conformational flexibility distinguishes the analog from native guanosine triphosphate and provides insights into its unique binding properties.
Comparative Analysis with Native GTP and Analogues
Comparative structural analysis reveals significant differences between this compound and native guanosine triphosphate that arise from the nitrogen substitution in the phosphate bridge. The conformation of bound this compound suggests a mechanism for conformational switching that differs from natural guanosine triphosphate hydrolysis. In crystallographic studies, the alpha and beta phosphate groups maintain their canonical positions, while the bridging amido group hydrogen atom is accommodated outside the P-loop region.
Structural comparison with other guanosine triphosphate analogs demonstrates that this compound exhibits unique binding characteristics. Unlike guanosine triphosphate γS, which maintains more rigid conformational properties, this compound displays increased conformational flexibility particularly evident in nuclear magnetic resonance studies. The compound shows temperature-dependent conformational changes that are not observed with the native nucleotide.
The binding affinity characteristics distinguish this compound from native guanosine triphosphate in several protein systems. Some GTPases demonstrate smaller affinity for this compound compared to guanosine triphosphate, as exemplified by elongation factor G, release factor 3, and eukaryotic release factor 3. This reduced affinity reflects differences in the ratio representing higher affinity binding to the active versus inactive forms of the GTPase.
| Nucleotide | Conformational Flexibility | Temperature Dependence | Hydrolysis Resistance | Magnesium Binding |
|---|---|---|---|---|
| Native GTP | Low | Minimal | None | Strong |
| GMPPNP (this compound) | High | Significant | Complete | Strong |
| GTPγS | Intermediate | Low | Complete | Strong |
| GMPPCP | Low | Minimal | Complete | Strong |
The structural implications of the nitrogen substitution extend beyond simple hydrolysis resistance. Crystallographic analysis reveals that an oxygen atom of the modeled gamma-phosphate would be positioned only 2.5-2.8 Å from backbone and side chain atoms, creating steric clashes that constrain the positioning of this compound compared to native guanosine triphosphate. This constraint provides insights into the conformational differences observed between the analog and the natural substrate.
Comparative thermodynamic analysis reveals that the pressure response characteristics of this compound differ significantly from native guanosine triphosphate, particularly in the presence of magnesium ions. These differences in pressure sensitivity reflect altered solvation properties and molecular interactions resulting from the nitrogen substitution in the phosphate bridge. The distinct pressure response profiles serve as sensitive probes for distinguishing conformational states and binding modes between the analog and native nucleotide systems.
Properties
CAS No. |
34273-04-6 |
|---|---|
Molecular Formula |
C10H17N6O13P3 |
Molecular Weight |
522.20 g/mol |
IUPAC Name |
[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C10H17N6O13P3/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
UQABYHGXWYXDTK-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N |
Other CAS No. |
34273-04-6 |
Synonyms |
GMP-P(NH)P GMP-PNP Gpp(NH)p Guanosine 5'-(Beta,Gamma-Imido)Triphosphate Guanyl 5' Imidodiphosphate Guanyl-5'-Imidodiphosphate Guanylyl Imidodiphosphate Imidodiphosphate, Guanylyl P(NH)PPG |
Origin of Product |
United States |
Preparation Methods
Phosphorylation via Phosphoramidite Chemistry
One effective approach involves:
- Protection of the guanosine hydroxyl groups to prevent side reactions
- Selective phosphorylation of the 5'-hydroxyl group using phosphoramidite reagents
- Introduction of the imido linkage by reacting a phosphorylated intermediate with an aminophosphonate or imidodiphosphate reagent
This method allows for controlled formation of the beta-gamma imido bond, yielding the desired guanylyl imidodiphosphate structure.
Use of Carbonyldiimidazole (CDI) Activation
Another approach reported in related guanine nucleotide analog synthesis involves:
- Activation of the phosphate group of a guanosine monophosphate intermediate using carbonyldiimidazole (CDI)
- Subsequent reaction with imidopyrophosphate to form the imido triphosphate linkage
However, this method has shown limitations in yield and success for certain analogs, indicating the need for optimization or alternative routes for this compound specifically.
Alternative Routes and Protecting Group Strategies
- Hydrolysis steps using acidic resins such as DOWEX-H+ to remove protecting groups after phosphorylation
- Use of microwave-assisted reactions to accelerate key intermediate formation
- Employing medronic acid salts and activating agents like 1,2-dimethyl-N-tosylimidazolium triflate (TsDMIm-OTf) for methylene-bridged analogues, which may be adapted for imido analog synthesis
Detailed Reaction Scheme (Conceptual)
| Step | Description | Key Reagents | Notes |
|---|---|---|---|
| 1 | Preparation of protected guanosine derivative | Guanosine, protecting groups (e.g., isopropylidene) | Protects 2',3'-hydroxyls to direct phosphorylation |
| 2 | Phosphorylation at 5'-OH | Phosphoramidite reagents, activators | Forms monophosphate intermediate |
| 3 | Activation of phosphate group | Carbonyldiimidazole (CDI) or similar | Prepares for imido linkage formation |
| 4 | Formation of imido triphosphate linkage | Imidopyrophosphate or aminophosphonate reagents | Introduces nitrogen bridge replacing oxygen |
| 5 | Deprotection and purification | Acidic resin (DOWEX-H+), chromatography | Yields pure this compound |
Purification and Characterization
- Purification by silica gel flash column chromatography under inert atmosphere to avoid hydrolysis
- Use of anhydrous solvents and nitrogen atmosphere during synthesis to maintain stability
- Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy:
- ^1H NMR for proton environment
- ^31P NMR to confirm phosphate and imido linkages
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and structure
Summary Table of Preparation Methods and Outcomes
| Method | Key Reagents | Advantages | Limitations | Yield | Stability Notes |
|---|---|---|---|---|---|
| Phosphoramidite chemistry with medronic acid and TsDMIm-OTf | Phosphoramidites, medronic acid, TsDMIm-OTf | Controlled phosphorylation, good yields for analogs | Some analogs fail, complex reagents | Moderate to high | Stable in buffered solutions |
| CDI activation and imidopyrophosphate reaction | Carbonyldiimidazole, imidopyrophosphate | Direct activation, simpler reagents | Low yields, unsuccessful for some analogs | Low | Stability varies |
| Microwave-assisted intermediate formation | Microwave irradiation, 2-amino-4,6-dichloropyrimidin derivatives | Faster reaction times | Requires specialized equipment | Moderate | N/A |
| Acidic hydrolysis with DOWEX-H+ resin | DOWEX-H+, acidic conditions | Efficient deprotection | Potential degradation if uncontrolled | High | Stable post-purification |
Research Findings and Applications
- The synthetic this compound retains high affinity for G-proteins and effectively stimulates adenylate cyclase activity, validating the synthetic approach.
- The non-hydrolyzable nature provides a useful biochemical tool for studying GTP-binding proteins and signal transduction pathways.
- Structural analogs synthesized via similar methods expand the toolkit for probing nucleotide-protein interactions.
Chemical Reactions Analysis
Types of Reactions: Guanylyl imidodiphosphate primarily undergoes binding reactions with G-proteins. It does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its non-hydrolyzable nature.
Common Reagents and Conditions: The binding of guanylyl imidodiphosphate to G-proteins requires the presence of magnesium ions. This interaction is crucial for its role as a stimulator of adenylate cyclase.
Major Products Formed: The primary product of the interaction between guanylyl imidodiphosphate and G-proteins is the activated form of the G-protein, which subsequently stimulates adenylate cyclase activity .
Scientific Research Applications
Biochemical Research
Phosphoaminophosphonic acid-guanylate ester serves as a critical research tool in various biochemical studies:
- G-Protein Activation : It acts as a potent activator of adenylate cyclase by binding to G-proteins in the presence of magnesium ions, leading to increased levels of cyclic adenosine monophosphate (cAMP). This process is crucial for understanding cellular signaling pathways involved in growth, differentiation, and metabolism .
- Signal Transduction Studies : The compound is extensively used to investigate signal transduction pathways. For example, it has been shown to influence the activity of Ras-related proteins and other small GTPases, which play essential roles in cell signaling .
Pharmaceutical Development
The unique properties of this compound make it a candidate for therapeutic applications:
- Cancer Research : Studies have identified its potential role in modulating the activity of proteins involved in cancer signaling pathways. For instance, it has been linked to the regulation of the mTOR pathway through interactions with RRAGC, a small G-protein that signals intracellular amino acid concentrations .
- Drug Development : As a non-hydrolyzable GTP analog, it provides insights into drug design aimed at targeting GTPase-related pathways. Its ability to inhibit specific enzymatic reactions makes it valuable for developing inhibitors that can modulate cellular responses .
Enzyme Interaction Studies
This compound is used to study enzyme interactions:
- Inhibition Studies : It has been shown to inhibit various ATP-dependent processes by mimicking GTP, allowing researchers to explore the mechanisms of enzyme action and regulation .
- Structural Biology : The compound's binding characteristics have been investigated using X-ray crystallography, providing insights into the structural dynamics of G-proteins when bound to nucleotide analogs .
Case Study 1: Role in Cancer Signaling
A study focusing on follicular lymphoma demonstrated how this compound interacts with RRAGC mutations, leading to enhanced mTOR activation. This finding suggests potential therapeutic targets for cancer treatment through modulation of this pathway .
Case Study 2: Structural Insights into Protein Interactions
Research utilizing X-ray crystallography revealed detailed structural interactions between this compound and small GTPases. These insights are crucial for understanding how mutations affect protein function and contribute to diseases .
Mechanism of Action
Guanylyl imidodiphosphate exerts its effects by binding tightly to G-proteins in the presence of magnesium ions. This binding activates the G-protein, which in turn stimulates adenylate cyclase. The activation of adenylate cyclase leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in various cellular processes, including signal transduction and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Guanylate and Adenylate Compounds
GNP belongs to a family of nucleotide analogues modified at the phosphate moiety. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of GNP with Analogues
Key Findings :
Phosphate Group Modifications: GNP’s aminophosphonic group enhances hydrolysis resistance compared to CGP’s methylphosphonic group (). This makes GNP superior for studying long-lived GTPase conformations. In RAC3, the p.Gln61Leu mutation disrupts hydrogen bonding with GNP’s phosphate group, highlighting the importance of the aminophosphonic moiety in stabilizing interactions ().
Nucleobase Specificity :
- GNP (guanine base) and ANP (adenine base) target distinct protein families. For instance, GNP is used in Ras/Rac GTPase studies, while ANP stabilizes ATP-dependent proteins like RASSF2 and DNA topoisomerase II ().
Binding Affinity and 3D Similarity :
- GNP exhibits stronger binding affinity than natural ligands in some contexts. In Rac1, GNP’s docking score (-21.38) surpasses the inhibitor HNK (-18.17) due to interactions with multiple residues (e.g., Tr17 at 1.82 Å) ().
- CGP shares 3D similarity with GTP in E. coli adenylosuccinate synthetase (similarity score >0.44) but binds fewer homologous proteins than GNP ().
Functional Versatility :
- GNP and CGP are used to probe nucleotide-binding pockets in diverse proteins, while GDP and GTP help differentiate active/inactive states. For example, RAC3’s Chain A (GNP-bound) and Chain B (GDP-bound) in PDB 2IC5 represent distinct conformational states ().
Research Implications
- Drug Discovery: Modifications in phosphonic acid groups (e.g., amino in GNP vs. methyl in CGP) can fine-tune ligand specificity. For instance, GNP’s resistance to hydrolysis aids in identifying allosteric sites in oncogenic Ras proteins ().
- Protein Dynamics : Comparing GNP-bound and GTP-bound structures (e.g., Rab5 simulations) reveals mechanistic details of GTPase activation and inactivation ().
- Disease Mechanisms : Mutations disrupting GNP interactions (e.g., RAC3 p.Gln61Leu) underscore the role of nucleotide binding in neurodevelopmental disorders ().
Biological Activity
Phosphoaminophosphonic acid-guanylate ester (GNP) is a non-hydrolyzable analog of guanosine triphosphate (GTP), characterized by the substitution of the oxygen atom bridging the beta and gamma phosphates with a nitrogen atom. This modification significantly alters its biochemical interactions, making GNP a valuable tool in molecular biology and pharmacology. This article explores the biological activity of GNP, focusing on its mechanisms, applications, and research findings.
- Molecular Formula : C₁₀H₁₇N₆O₁₂P₃
- Molecular Weight : 522.20 g/mol
- CAS Number : 34273-04-6
The structural modification enhances GNP's ability to bind tightly to G-proteins in the presence of magnesium ions (Mg²⁺), which is crucial for its role as a potent stimulator of adenylate cyclase, an enzyme involved in cyclic AMP (cAMP) production .
GNP functions primarily by inhibiting GTP hydrolysis, which is essential for the activation and regulation of small GTPases involved in various cellular processes. The inhibition of hydrolysis leads to prolonged activation states of these proteins, impacting signaling pathways critical for cell growth, differentiation, and metabolism.
Key Mechanisms:
- Inhibition of GTP Hydrolysis : GNP binds to GTPases, preventing their conversion to inactive GDP-bound forms.
- Stimulation of Adenylate Cyclase : By mimicking GTP, GNP activates adenylate cyclase, leading to increased levels of cAMP, a secondary messenger involved in numerous signaling pathways.
Biological Applications
GNP has been utilized in various research contexts to elucidate the roles of GTPases and their regulatory mechanisms:
- Cell Signaling Studies : As a non-hydrolyzable analog, GNP helps researchers study the dynamics of GTPase signaling without the confounding effects of nucleotide turnover.
- Drug Development : Due to its ability to modulate GTPase activity, GNP serves as a lead compound for developing therapeutics targeting diseases linked to aberrant GTPase signaling, such as cancer and metabolic disorders .
Research Findings
Numerous studies have investigated the biological activity of this compound. Below are key findings from recent research:
Case Studies
- KRAS Inhibition : In studies involving mutant KRAS proteins, GNP effectively prevented the transition to inactive states by competitively inhibiting GDP binding. This has implications for understanding cancer biology and potential therapeutic interventions targeting KRAS mutations.
- Dynamin Functionality : Research involving dynamin revealed that GNP enhances membrane fission processes by promoting its active conformational state. This highlights the compound's utility in studying membrane trafficking and endocytosis mechanisms.
Q & A
Q. What experimental methodologies are commonly employed to study the binding interactions of phosphoaminophosphonic acid-guanylate ester with GTPases such as Ras?
this compound (GNP) is widely used as a non-hydrolyzable GTP analog to stabilize active conformational states of GTPases. Key methodologies include:
- X-ray crystallography : Co-crystallization of GTPases (e.g., HRAS) with GNP enables high-resolution structural determination of binding pockets and interaction networks (e.g., hydrogen bonds with Switch I/II domains) .
- Molecular docking : Tools like AutoDock4 can model GNP binding by incorporating receptor flexibility, with validation via redocking experiments to ensure pose reproducibility .
- Competitive binding assays : Displacement studies using radioactive or fluorescent GTP analogs quantify GNP binding affinity under varying conditions (e.g., pH, mutations) .
Q. How is this compound utilized in molecular dynamics (MD) simulations to investigate GTPase conformational dynamics?
GNP is often substituted for GTP in simulations to study nucleotide-dependent conformational changes. Methodological considerations include:
- Force field selection : Use AMBER or CHARMM parameters compatible with phosphorylated ligands .
- System setup : Embed the GTPase-GNP complex in a lipid bilayer (for membrane-bound proteins like Rab5) and solvate with explicit water .
- Simulation length : Multi-nanosecond trajectories (e.g., 100–200 ns) are required to observe Switch region flexibility and allosteric coupling .
Advanced Research Questions
Q. What computational strategies are recommended for analyzing allosteric signaling pathways influenced by this compound in proteins like h-Ras?
Propensity-optimized path (POP) analysis can map allosteric networks:
- Bond-to-bond propensity scoring : Quantify residue-level communication using the GNP-binding site as the "source" and allosteric sites (e.g., calcium acetate-binding residues in h-Ras) as "sinks" .
- Path optimization : Identify high-probability paths using graph theory, prioritizing hydrogen bonds and hydrophobic interactions (Figure 1 in ).
- Validation : Cross-reference POP scores with mutagenesis data (e.g., RAC3 variants disrupting GNP interactions) to confirm functional relevance .
Q. How can researchers resolve discrepancies in binding affinity data for this compound across experimental setups?
Contradictions may arise from differences in protein isoforms, buffer conditions, or detection methods. Mitigation strategies include:
- Standardized controls : Use a reference GTPase (e.g., wild-type HRAS) in parallel assays to normalize affinity measurements .
- Cross-validation : Combine isothermal titration calorimetry (ITC) for thermodynamic data with surface plasmon resonance (SPR) for kinetic profiling .
- In silico reconciliation : Perform ensemble docking to account for receptor flexibility, and compare results with MD-derived binding free energies .
Q. How do mutations in allosteric sites alter this compound interactions with GTPases like RAC3?
Computational and structural approaches are critical:
- In silico mutagenesis : Tools like MODELLER predict conformational changes caused by mutations (e.g., RAC3 p.Gln61Leu disrupting GNP’s phosphate interactions) .
- Free energy perturbation (FEP) : Calculate ΔΔG values for mutant vs. wild-type binding to quantify destabilization effects .
- Cryo-EM validation : Resolve mutation-induced structural shifts in GNP-bound complexes at near-atomic resolution .
Data Integration and Methodological Design
Q. What experimental design principles apply when integrating crystallography and simulations to study this compound-mediated signaling?
- Template selection : Use high-resolution GNP-bound structures (e.g., PDB 3K8Y for h-Ras) as simulation starting points .
- Hybrid workflows : Combine crystallographic B-factors with MD-derived root-mean-square fluctuations (RMSF) to identify dynamic regions .
- Pathway enrichment analysis : Overlay POP scores with functional genomics data (e.g., Ras-related cancer mutations) to prioritize allosteric targets .
Tables for Methodological Reference
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
